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Compound Name: 1,3-Oxazinan-2-one

Cat. No.: B031196 Get Quote

Abstract: The 1,3-oxazinan-2-one moiety is a key heterocyclic scaffold found in a variety of

pharmacologically active compounds. Understanding its three-dimensional structure and

conformational preferences is paramount for rational drug design and structure-activity

relationship (SAR) studies. This technical guide provides an in-depth overview of the

computational methodologies used to model the conformations of the 1,3-oxazinan-2-one ring

system. It is intended for researchers, chemists, and drug development professionals engaged

in molecular modeling and medicinal chemistry. The guide covers theoretical principles,

practical workflows, data analysis techniques, and experimental validation protocols.

The Conformational Landscape of 1,3-Oxazinan-2-
one
Unlike simple saturated six-membered rings like cyclohexane, which predominantly adopts

chair conformations, the 1,3-oxazinan-2-one ring possesses a carbonyl group at the C2

position. The sp2 hybridization of this carbon and the adjacent nitrogen atom introduces a

planar carbamate (or urethane) group. This planarity constrains the ring, preventing it from

adopting a true chair conformation. Instead, the conformational landscape is typically

dominated by a series of envelope, half-chair, and twist-boat forms. The interconversion

between these low-energy conformers occurs via transition states, often involving boat-like

structures.[1][2]

The diagram below illustrates the plausible energetic relationships and interconversion

pathways between the stable conformers of the 1,3-oxazinan-2-one ring.
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Potential conformational interconversion pathways for 1,3-oxazinan-2-one.

Computational Methodologies and Workflow
A hierarchical computational approach is typically employed to accurately and efficiently map

the potential energy surface of the 1,3-oxazinan-2-one ring. This process begins with broad,

rapid methods to generate a wide range of possible conformations, followed by more accurate,

high-level calculations to refine geometries and energies.
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1. Initial Structure Generation
(e.g., 2D to 3D conversion)

2. Conformational Search
(Molecular Mechanics - MMFF, etc.)

3. Filtering & Clustering
(Energy window, RMSD)

4. QM Geometry Optimization
(DFT: B3LYP/6-31G(d))

5. Vibrational Frequency Analysis
(Confirm minima, obtain ZPE)

6. Thermodynamic Analysis
(Calculate ΔG, populations)

Final Conformers & Relative Energies

Click to download full resolution via product page

A typical workflow for computational conformational analysis.

Experimental Protocols: Computational
Conformational Search (Molecular Mechanics):
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Objective: To rapidly generate a large pool of low-energy conformers.

Protocol: An initial 3D structure of the molecule is subjected to a conformational search

using a molecular mechanics force field (e.g., MMFF94s).[3] This can be done using

systematic searches (rotating rotatable bonds) or stochastic methods (e.g., Monte Carlo).

Software like OMEGA, HYPERCHEM, or MOPAC can be utilized.[3][4] The output is a

large set of conformers, each with an associated steric energy.

Geometry Optimization and Energy Calculation (Quantum Mechanics):

Objective: To obtain accurate geometries and relative energies for the most promising

conformers identified by molecular mechanics.

Protocol: The unique, low-energy conformers from the MM search are used as starting

points for quantum mechanical calculations. Density Functional Theory (DFT) methods,

such as B3LYP with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p), are commonly

used to optimize the geometry of each conformer.[5] For higher accuracy, post-Hartree-

Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][5]

These calculations yield the electronic energy of each optimized structure.

Vibrational Frequency Analysis:

Objective: To confirm that each optimized structure is a true energy minimum and to

calculate thermodynamic properties.

Protocol: A frequency calculation is performed at the same level of theory as the

optimization. A true minimum on the potential energy surface will have zero imaginary

frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and

thermal corrections necessary to compute enthalpy and Gibbs free energy.[6]

Quantitative Data Presentation
The primary output of a computational conformational analysis is a set of quantitative data

describing the geometry and relative stability of each conformer. This data is best summarized

in tables for clear comparison. Key metrics include relative energies (ΔE), relative Gibbs free

energies (ΔG), and defining geometric parameters like key dihedral angles that describe the

ring's pucker.
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Table 1: Illustrative Conformational Analysis Data for 1,3-Oxazinan-2-one

Conformer
ID

Computatio
nal Method

ΔE
(kcal/mol)

ΔG (298K,
kcal/mol)

Boltzmann
Population
(%)

Key
Dihedral
Angle (C6-
N1-C2-O3)

HC-1
B3LYP/6-

31G(d)
0.00 0.00 65.1 178.5°

HC-2
B3LYP/6-

31G(d)
0.45 0.38 29.5 -177.9°

TB-1
B3LYP/6-

31G(d)
1.20 1.55 5.4 155.2°

HC-1
MP2/6-

311+G(d,p)
0.00 0.00 71.3 179.1°

HC-2
MP2/6-

311+G(d,p)
0.51 0.49 25.9 -178.8°

TB-1
MP2/6-

311+G(d,p)
1.65 1.90 2.8 158.0°

Note: Data is illustrative and intended to demonstrate typical outputs. Actual values require

specific calculations.

Experimental Validation Protocols
Computational models must be validated against experimental data to ensure their accuracy

and relevance. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful and widely used technique.[5]

Experimental Protocol: NMR-Based Validation
Sample Preparation and Data Acquisition:

Synthesize and purify the 1,3-oxazinan-2-one derivative.
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Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that

matches the conditions used for implicit solvent models in the QM calculations.

Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY)

NMR spectra.[7]

Calculation of NMR Parameters:

Using the QM-optimized geometries of the calculated conformers, compute NMR chemical

shifts and spin-spin coupling constants (J-couplings). This is often done using the GIAO

(Gauge-Independent Atomic Orbital) method within the same DFT framework.

Data Comparison and Analysis:

Chemical Shifts: Compare the Boltzmann-averaged calculated chemical shifts for ¹H and

¹³C with the experimental spectrum.[8]

Coupling Constants: Use the three-bond proton-proton coupling constants (³JHH) from the

experimental ¹H NMR spectrum. These values are directly related to the dihedral angle

between the coupled protons via the Karplus equation. Compare the experimental J-

couplings to the Boltzmann-averaged calculated values to validate the predicted

conformational populations.[9]

Nuclear Overhauser Effect (NOE): Use 2D NOESY or ROESY spectra to identify protons

that are close in space (< 5 Å). The presence or absence of NOE cross-peaks provides

crucial distance constraints that can confirm or refute a predicted conformation. For

example, a strong NOE between an axial proton at C4 and an axial proton at C6 would

support a specific half-chair conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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